molecular formula C6H6Cl3NO B7909293 2,6-Dichloro-3-aminophenol hydrochloride CAS No. 1210824-87-5

2,6-Dichloro-3-aminophenol hydrochloride

Cat. No.: B7909293
CAS No.: 1210824-87-5
M. Wt: 214.5 g/mol
InChI Key: YBONMRRLXOLCIJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-aminophenol hydrochloride is a chemical compound with the molecular formula C6H6Cl3NO. It is a derivative of aminophenol, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring, and an amino group is present at the 3 position. This compound is often used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-aminophenol hydrochloride typically involves the chlorination of 3-aminophenol. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of handling hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-aminophenol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-3-aminophenol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in developing pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of polymers and resins

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-aminophenol hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-aminophenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 2 and 6 positions enhances its reactivity in substitution reactions, while the amino group at the 3 position allows for interactions with biological molecules .

Properties

IUPAC Name

3-amino-2,6-dichlorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO.ClH/c7-3-1-2-4(9)5(8)6(3)10;/h1-2,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBONMRRLXOLCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210824-87-5
Record name Phenol, 3-amino-2,6-dichloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1210824-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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